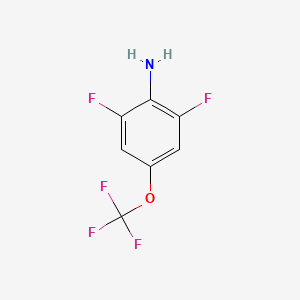

2,6-Difluoro-4-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Difluoro-4-(trifluoromethoxy)aniline” is a nitrogen compound that is useful in organic synthesis . It is an important chemical in the synthesis technology for high-efficiency insecticide .

Synthesis Analysis

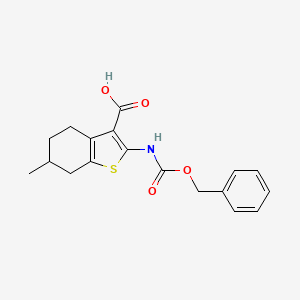

The synthesis of “2,6-Difluoro-4-(trifluoromethoxy)aniline” involves several steps. One method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 hours, then adding sodium amide . Another method involves using 4-trifluoro-methoxyaniline as raw material, adding inert grinding medium, and dripping bromine successively .Molecular Structure Analysis

The molecular formula of “2,6-Difluoro-4-(trifluoromethoxy)aniline” is C7H4Cl2F3NO . The average mass is 246.014 Da and the monoisotopic mass is 244.962204 Da .Chemical Reactions Analysis

The chemical reactions involving “2,6-Difluoro-4-(trifluoromethoxy)aniline” are complex and depend on the specific conditions. For example, under certain conditions, the reaction mixture is reacted at 50°C for 2 hours under slight hydrogen pressurization .Physical And Chemical Properties Analysis

“2,6-Difluoro-4-(trifluoromethoxy)aniline” is a solid with a melting point of 30-32 °C (lit.) . The SMILES string is Nc1c (Cl)cc (OC (F) (F)F)cc1Cl .Wissenschaftliche Forschungsanwendungen

Synthesis of Agrochemical Intermediates

An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate prepared from 4-trifluoromethoxy aniline, was described by Ding Zhi-yuan (2011). The optimal conditions for this synthesis involved brominating agents Br2, Br2-H2O2, with a molar ratio of Br2 to 4-trifluoromethoxy aniline of 1:1, using methylene dichloride-water as the solvent under reflux. The reaction yielded a 97% yield and the purity of the product was over 99.5% (Ding Zhi-yuan, 2011).

Organometallic Complexes

F. Rose-munch et al. (1994) conducted a conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing in the solid state that the trifluoromethoxy group is nearly perpendicular to the arene ring, and the amino group is eclipsed by a chromium carbonyl bond, a conformation also found in solution (F. Rose-munch et al., 1994).

Development of Pharmaceuticals and Agrochemicals

Pengju Feng and Ming‐Yu Ngai (2016) reported a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, demonstrating their potential as useful synthetic building blocks for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. This synthesis involved using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) and was general enough to be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Pengju Feng & Ming‐Yu Ngai, 2016).

Safety and Hazards

“2,6-Difluoro-4-(trifluoromethoxy)aniline” is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Eigenschaften

IUPAC Name |

2,6-difluoro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDRAFJZQMKSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)